![molecular formula C18H11NO3 B2767455 (2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 1351357-89-5](/img/structure/B2767455.png)

(2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

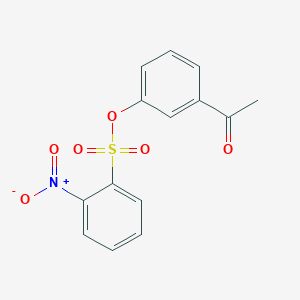

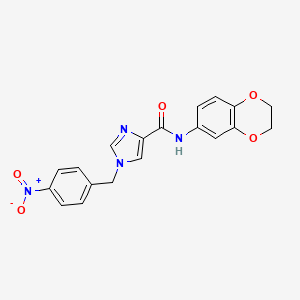

Molecular Structure Analysis

The molecular structure of “6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one” involves a benzofuran system, which is a heterocyclic compound . Benzofuran is a privileged structure in the field of drug discovery due to its unique structural features and wide array of biological activities .Chemical Reactions Analysis

While specific chemical reactions involving “6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one” are not available, benzofuran derivatives are known to undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans .Aplicaciones Científicas De Investigación

Tautomeric and Chemosensing Applications

Crown-containing arylimines of benzo[b]furan derivatives, including structures related to 6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one, have been synthesized and analyzed for their structure, spectral, luminescent, and complexing properties. These compounds exhibit tautomeric behavior between benzenoid and quinoid forms, with the quinoid form's stability influenced by solvent and substituents. This tautomeric shift is crucial for their application as fluorescent tautomeric chemosensors for metal ions like Mg2+, Ca2+, and Ba2+, showcasing significant changes in absorption and emission spectra upon complexation (Dubonosov et al., 2008).

Anticancer and Antiproliferative Activity

Novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have been synthesized and evaluated for their anticancer and antiangiogenic activities. These compounds, which share a structural framework with 6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one, have shown potent in vitro and in vivo antitumor properties, including the induction of apoptosis and inhibition of cancer cell growth at nanomolar concentrations (Romagnoli et al., 2015).

Organic Electronics and Luminescent Materials

Research on hybrid materials incorporating 6H-indolo[2,3-b]quinoxaline attached to bulky polyaromatic hydrocarbons, akin to the structural motif of 6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one, has led to the development of compounds with promising optical and electronic properties. These materials are characterized by their cyan emission and moderate quantum efficiency, with potential applications in organic light-emitting diodes (OLEDs) (Tyagi et al., 2011).

Synthesis of Functionalized Compounds

A green, catalyst-free, and solvent-free synthesis approach has been developed for the creation of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones, demonstrating the versatility of furan derivatives in synthesizing complex structures. This method underscores the utility of compounds related to 6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one in sustainable chemistry applications (Kumar et al., 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

Benzofuran and its derivatives, including “6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that there is potential for future research in this area, particularly in the development of new therapeutic agents.

Propiedades

IUPAC Name |

(2Z)-6-hydroxy-2-(quinolin-2-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c20-13-7-8-14-16(10-13)22-17(18(14)21)9-12-6-5-11-3-1-2-4-15(11)19-12/h1-10,20H/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLICKFAHNDKHG-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767377.png)

![1-(4-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2767380.png)

![N-({4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2767382.png)

![2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2767386.png)

![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)

![N-cyclopropyl-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B2767391.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)